molecular formula C9H11N3 B12355994 4-phenyl-4,5-dihydro-1H-pyrazol-3-amine

4-phenyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B12355994
M. Wt: 161.20 g/mol
InChI Key: IZOOARMNEXAIHN-UHFFFAOYSA-N
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Description

4-phenyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or other acidic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly methodologies, such as the use of heterogeneous catalytic systems, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-phenyl-4,5-dihydro-1H-pyrazol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4,5-dihydro-1-phenylpyrazole
  • 3,5-diphenyl-1H-pyrazole derivatives
  • 1-phenyl-3-amino-2-pyrazoline

Uniqueness

4-phenyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific structural features and the presence of an amino group at the 3-position. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-phenyl-4,5-dihydro-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)

InChI Key

IZOOARMNEXAIHN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)N)C2=CC=CC=C2

Origin of Product

United States

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